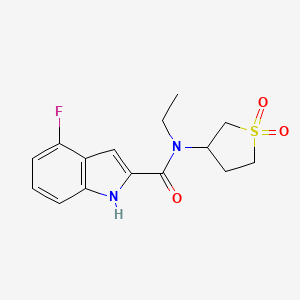
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to activate immune cells. This compound also disrupts the blood supply to tumors by causing the blood vessels to become leaky and allowing immune cells to enter the tumor. This leads to the death of cancer cells and the reduction in tumor size.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also causes the blood vessels in tumors to become leaky, which allows immune cells to enter the tumor and attack cancer cells. This compound has also been shown to have anti-angiogenic effects, which means it disrupts the blood supply to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer types. It also works by activating the immune system, which could potentially lead to long-lasting anti-tumor effects. However, there are also limitations to using this compound in lab experiments. It has been shown to have toxic effects on the liver and kidneys, which could limit its use in humans. It also has a short half-life, which means it needs to be administered frequently.
Orientations Futures
There are several future directions for the study of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and how it activates the immune system. Another direction is to study its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, there is a need to develop more effective and less toxic analogs of this compound that could be used in humans. Finally, more research is needed to determine the optimal dosing and administration schedule for this compound in humans.
Méthodes De Synthèse
The synthesis of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine to form 4-methylphenylhydrazine sulfonate. This is then reacted with 4,5-dimethylpyrazole-3-carboxylic acid to form this compound. The synthesis process has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. It works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors. This compound has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-6-11(7-5-8)14-13(17)12-9(2)10(3)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZLDBRYUXVWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)







